molecular formula C11H9NO2S B13272884 6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid

6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid

Cat. No.: B13272884
M. Wt: 219.26 g/mol
InChI Key: SVNMNTGAUGIUHG-UHFFFAOYSA-N
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Description

6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves the formation of the pyridine and thiophene rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the thiophene and pyridine moieties. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylthiophen-2-yl)pyridine-3-carboxylic acid is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

6-(3-methylthiophen-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-4-5-15-10(7)9-3-2-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

SVNMNTGAUGIUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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